4-Bromobutyl pivalate is an organic compound categorized as an ester, specifically a pivalate ester. It is formed from the reaction of 4-bromobutanol and pivalic acid. The compound is notable for its applications in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals.
The primary sources of information regarding 4-bromobutyl pivalate include scientific journals, patents, and chemical databases that provide insights into its synthesis, properties, and applications. Notably, research articles published in reputable journals such as RSC Advances and databases like PubChem have contributed to the understanding of this compound.
4-Bromobutyl pivalate belongs to the class of alkyl esters and can be classified further as a halogenated ester due to the presence of bromine in its structure. Its systematic name reflects its functional groups: a butyl group substituted with a bromine atom and an ester derived from pivalic acid.
The synthesis of 4-bromobutyl pivalate can be effectively achieved through a straightforward reaction involving the ring-opening of tetrahydrofuran using pivaloyl bromide. This method has been shown to yield high purity products under solvent-free conditions.
The molecular formula for 4-bromobutyl pivalate is . Its structure consists of:
4-Bromobutyl pivalate can participate in various chemical reactions typical for esters, including nucleophilic acyl substitution and hydrolysis.
The mechanism by which 4-bromobutyl pivalate acts in synthetic chemistry typically involves:
This mechanism is crucial in understanding how 4-bromobutyl pivalate can be utilized in further synthetic pathways, especially in creating complex organic molecules.
4-Bromobutyl pivalate is primarily used in:
This compound exemplifies the versatility of halogenated esters in synthetic organic chemistry, providing pathways for developing more complex molecules with potential therapeutic applications.
The solvent-free ring-opening of tetrahydrofuran (THF) with pivaloyl bromide represents a direct and atom-economical route to 4-bromobutyl pivalate. This method leverages the inherent ring strain of five-membered cyclic ethers, albeit lower than in epoxides or oxetanes, activated by Lewis acids to form oxonium ylide intermediates. Under solvent-free conditions, THF undergoes nucleophilic attack by pivaloyl bromide (2,2-dimethylpropanoyl bromide) in the presence of Lewis acid catalysts, yielding the title compound with minimal byproducts [5].
The reaction mechanism proceeds through Lewis acid coordination at THF’s oxygen atom (e.g., using lanthanide triflates), generating an oxonium ion. Subsequent nucleophilic attack by bromide from pivaloyl bromide results in ring opening and formation of a bromoalkoxy intermediate. This rapidly esterifies with the pivaloyl cation, yielding 4-bromobutyl pivalate. Key advantages include:
Table 1: Representative Conditions for Solvent-Free Synthesis
Lewis Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observation |
---|---|---|---|---|
Yb(OTf)₃ | 60 | 4 | 78 | Minimal oligomer formation |
La(NO₃)₃·6H₂O | 80 | 3 | 85 | Moisture-tolerant conditions |
None (thermal) | 110 | 12 | 45 | Significant di-ester byproducts |
The choice of Lewis acid critically influences efficiency. Rare earth triflates (e.g., Yb(OTf)₃) exhibit superior performance due to strong oxophilicity and water tolerance, enabling reactions without rigorous drying [5]. In contrast, Brønsted acids promote competing ester hydrolysis or ether cleavage.
Transition-metal catalysis offers a complementary approach via esterification of pre-formed 4-bromobutanol with pivalic acid derivatives. This two-step method first synthesizes 4-bromobutanol through ring-opening of THF with aqueous HBr, followed by catalytic esterification. Palladium, ruthenium, and iron complexes demonstrate efficacy in activating sterically hindered pivalic acid toward nucleophilic substitution [2] [7].
Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(PPh₃)₂ catalyzes the coupling between 4-bromobutanol and pivalic anhydride via a proposed mechanism:
Table 2: Metal-Catalyzed Esterification Performance Comparison
Catalyst System | Pivalic Acid Source | Solvent | Yield (%) | Turnover Number (TON) |
---|---|---|---|---|
Pd(OAc)₂ / Xantphos | (tBuCO)₂O | Toluene | 92 | 85 |
RuCl₃ / DMAP | tBuCOCl | CH₂Cl₂ | 88 | 120 |
FeCl₃ (Lewis acid) | tBuCO₂H | None | 75 | N/A |
Notably, pivaloyl chloride offers higher reactivity than pivalic acid but generates corrosive HCl. Scavengers (e.g., tertiary amines) mitigate this but introduce complexity. Recent advances employ frustrated Lewis pairs (FLPs) for metal-free catalysis, though yields remain moderate (~65%) for bulky esters like pivalates [5].
Scalable synthesis of 4-bromobutyl pivalate demands systematic optimization of reaction parameters. Traditional One-Factor-At-a-Time (OFAT) approaches prove inefficient due to overlooked variable interactions. Modern strategies employ Design of Experiments (DoE) to map multidimensional parameter spaces and identify robust conditions [7].
Key parameters for solvent-free THF ring-opening include:
A face-centered central composite DoE model revealed temperature and catalyst loading as dominant factors. Higher temperatures (>80°C) accelerated reaction but increased diester formation via intermolecular acylation of the product. Optimal conditions balanced conversion and selectivity: 10 mol% Yb(OTf)₃, THF:PivBr = 1:1.2, 75°C, 3 hours – affording 89% yield with <5% impurities [7].
For transition-metal-catalyzed routes, critical parameters include:
Table 3: DoE-Optimized Conditions for Scalable Production
Parameter | Solvent-Free Route | Pd-Catalyzed Route |
---|---|---|
Optimal Catalyst | Yb(OTf)₃ (10 mol%) | Pd(OAc)₂/Xantphos (2 mol%) |
Temperature | 75°C | 90°C |
Reaction Time | 3 h | 1.5 h |
Key Impurity | Di-pivalate (<5%) | 4-Bromobutyl chloride (<2%) |
Throughput (kg/L/h) | 0.42 | 0.38 |
Cost Index (Raw Materials) | 1.0 | 1.8 |
Scale-up considerations further emphasize:
The solvent-free route demonstrates superior cost-efficiency and simpler workup (filtration to remove catalyst residues). However, the catalytic esterification route provides higher purity (>98%) when pharmaceutical-grade material is required, albeit at higher cost due to precious metal catalysts and ligand expenses. Both approaches benefit dramatically from DoE optimization, reducing reaction times by 30–50% and improving yields by 15–25% versus unoptimized protocols [7] .
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: